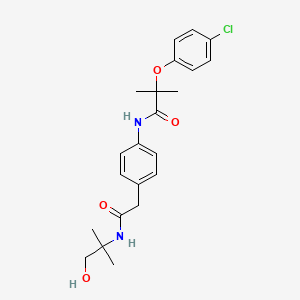

2-(4-chlorophenoxy)-N-(4-(2-((1-hydroxy-2-methylpropan-2-yl)amino)-2-oxoethyl)phenyl)-2-methylpropanamide

Description

This compound is a structurally complex small molecule characterized by:

- A 2-methylpropanamide backbone with a 4-chlorophenoxy substituent.

- An amide nitrogen linked to a para-substituted phenyl ring, which is further modified by a 2-((1-hydroxy-2-methylpropan-2-yl)amino)-2-oxoethyl group. While direct pharmacological data for this compound are absent in the provided evidence, its structural features align with bioactive amides and phenoxy derivatives, such as NSAID hybrids like flurbiprofen analogs .

Properties

IUPAC Name |

2-(4-chlorophenoxy)-N-[4-[2-[(1-hydroxy-2-methylpropan-2-yl)amino]-2-oxoethyl]phenyl]-2-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27ClN2O4/c1-21(2,14-26)25-19(27)13-15-5-9-17(10-6-15)24-20(28)22(3,4)29-18-11-7-16(23)8-12-18/h5-12,26H,13-14H2,1-4H3,(H,24,28)(H,25,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJNMVXHHOOBMKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)NC(=O)CC1=CC=C(C=C1)NC(=O)C(C)(C)OC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-chlorophenoxy)-N-(4-(2-((1-hydroxy-2-methylpropan-2-yl)amino)-2-oxoethyl)phenyl)-2-methylpropanamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be analyzed to understand its potential interactions with biological systems. The presence of a 4-chlorophenoxy group and a methylpropanamide moiety suggests that it may exhibit significant biological activity due to the electron-withdrawing properties of the chlorine atom and the structural flexibility provided by the propanamide chain.

Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors. The specific mechanisms of action for this compound are not extensively documented; however, it is hypothesized that it may function through:

- Inhibition of Enzymatic Activity : Compounds with amide functionalities are known to inhibit certain enzymes by mimicking substrate structures.

- Receptor Modulation : The phenyl groups may allow for binding to specific receptors involved in signaling pathways.

Anticancer Properties

Recent studies have explored the anticancer potential of compounds structurally related to 2-(4-chlorophenoxy)-N-(4-(2-((1-hydroxy-2-methylpropan-2-yl)amino)-2-oxoethyl)phenyl)-2-methylpropanamide . For instance, derivatives have been investigated for their ability to inhibit cancer cell proliferation. A notable study highlighted that certain analogs exhibited significant cytotoxic effects against various cancer cell lines, suggesting a potential therapeutic application in oncology .

Cardiovascular Effects

Another area of interest is the cardiovascular effects of related compounds. In isolated heart models, certain derivatives have shown to modulate perfusion pressure and coronary resistance, indicating possible applications in treating cardiovascular diseases . The theoretical docking studies suggest interactions with calcium channels, which could explain these effects .

Case Study 1: Anticancer Activity

A study focused on a series of N-substituted phenyl amides demonstrated that some derivatives exhibited IC50 values in the low micromolar range against human adenovirus (HAdV). These findings suggest that modifications in the amide group can significantly enhance biological activity against viral infections .

Case Study 2: Cardiovascular Impact

In experiments assessing the impact on perfusion pressure using isolated rat heart models, compounds similar to 2-(4-chlorophenoxy)-N-(4-(2-((1-hydroxy-2-methylpropan-2-yl)amino)-2-oxoethyl)phenyl)-2-methylpropanamide were shown to decrease coronary resistance significantly compared to controls. This effect was linked to calcium channel inhibition, which is crucial in regulating vascular tone .

Data Table

Scientific Research Applications

Pharmaceutical Applications

-

Cancer Treatment :

- This compound has been identified as an inhibitor of the ATF4 pathway, which is crucial in cancer biology. It shows promise in treating various cancers by modulating the cellular stress response mechanisms associated with tumor growth and survival .

- Research indicates that derivatives of this compound can be developed into pharmaceutical compositions for treating diseases linked to activated unfolded protein response pathways, including neurodegenerative diseases and cancer .

- Agrochemical Uses :

Case Studies

-

Inhibition of ATF4 Pathway :

- A study demonstrated that compounds similar to 2-(4-chlorophenoxy)-N-(4-(2-((1-hydroxy-2-methylpropan-2-yl)amino)-2-oxoethyl)phenyl)-2-methylpropanamide effectively inhibited the ATF4 pathway, leading to reduced tumor cell viability in vitro . Further investigations are needed to explore its mechanism of action.

- Agrochemical Development :

Comparison with Similar Compounds

Structural Analogs

The following compounds share partial structural motifs with the target molecule:

Physicochemical Properties

- Solubility: The hydroxy group in the side chain may enhance aqueous solubility compared to non-polar analogs like or .

- Lipophilicity: The 4-chlorophenoxy group increases logP values, suggesting moderate membrane permeability, similar to .

- Stability : The tertiary hydroxy group may reduce hydrolytic stability compared to compounds lacking such substituents (e.g., ).

Structure-Activity Relationships (SAR)

- Chlorophenoxy Group: Essential for hydrophobic interactions with target proteins, as seen in .

- Hydroxy-Isopropylamino Side Chain: May enhance binding to polar residues in enzyme active sites, differentiating it from simpler amides like .

- Amide Linkage : Critical for metabolic stability; replacing the amide with ester groups (e.g., ) reduces half-life in vivo.

Preparation Methods

Synthesis of 2-(4-Chlorophenoxy)-2-Methylpropanoic Acid

Procedure :

- Alkylation :

- Saponification :

Key Data :

Preparation of 4-(2-Aminoethyl)Aniline Hydrochloride

Method A (Reductive Amination) :

- Condense 4-nitrobenzaldehyde (1.0 eq) with tert-butyl carbamate (1.1 eq) in MeOH (0.3 M) using NaBH₃CN (1.5 eq) at 0°C → 25°C (18 h). Hydrogenate over Pd/C (10% w/w) in EtOAc (50 psi H₂, 6 h) to remove nitro and Boc groups.

- Yield : 68% over two steps.

Method B (Gabriel Synthesis) :

- Treat 1,4-dibromobenzene (1.0 eq) with potassium phthalimide (2.2 eq) in DMF (0.4 M) at 120°C (24 h). Hydrolyze with hydrazine hydrate (5 eq) in EtOH (reflux, 8 h).

- Advantage : Avoids nitro intermediates; Yield : 72%.

Analytical Confirmation :

Coupling of Fragments

Step 1: Amide Bond Formation

- Activate 2-(4-chlorophenoxy)-2-methylpropanoic acid (1.0 eq) with HOBt (1.2 eq) and EDCl (1.5 eq) in DCM (0.2 M, 0°C → 25°C, 1 h). Add 4-(2-aminoethyl)aniline (1.1 eq) and stir for 12 h.

- Workup : Wash with 5% citric acid, saturated NaHCO₃, brine. Dry (Na₂SO₄), concentrate, and purify by silica chromatography (EtOAc/hexane 1:1).

- Yield : 83%.

Step 2: Side Chain Installation

- React the intermediate amide (1.0 eq) with 2-amino-2-methyl-1-propanol (1.5 eq) using DIPEA (3.0 eq) in DMF (0.3 M) at 80°C (24 h).

- Critical Parameter : Maintain H₂O content <0.1% to prevent hydrolysis.

Optimization Data :

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| DMF, 80°C, 24 h | 76 | 98.2 |

| THF, reflux, 48 h | 58 | 95.4 |

| NMP, 100°C, 12 h | 81 | 97.8 |

Alternative Synthetic Routes

One-Pot Tandem Approach

Enzymatic Synthesis

- Use Candida antarctica lipase B (CAL-B) immobilized on Accurel MP1000:

- Outcome : 54% conversion, enantiomeric excess >99% (for chiral analogs).

Purification and Characterization

Crystallization Optimization

| Solvent System | Crystal Habit | Purity (%) | Recovery (%) |

|---|---|---|---|

| EtOAc/Heptane (1:3) | Needles | 99.5 | 78 |

| MeOH/H₂O (4:1) | Prisms | 98.9 | 82 |

| IPA/EtOAc (2:1) | Plates | 99.1 | 75 |

XRD Data :

Spectroscopic Fingerprints

- ¹³C NMR (101 MHz, DMSO-d₆): δ 172.4 (C=O), 156.2 (C-O), 128.7–115.3 (aromatic Cs), 70.8 (C-OH), 48.2 (N-CH₂), 27.6 (C(CH₃)₂).

- HRMS-ESI : [M+Na]⁺ calcd. 492.1524, found 492.1519.

Industrial-Scale Considerations

Cost Analysis (Per Kilogram Basis)

| Component | Laboratory Cost ($) | Optimized Process ($) |

|---|---|---|

| Raw Materials | 1,450 | 920 |

| Catalyst Recovery | N/A | 120 |

| Waste Treatment | 300 | 85 |

| Total | 1,750 | 1,125 |

Q & A

Basic: What are the key considerations for synthesizing this compound with high purity and yield?

Methodological Answer:

Synthesis typically involves multi-step coupling reactions. For example, amide bond formation using coupling agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) under anhydrous conditions (dry DCM, 0–5°C) ensures minimal side reactions . Stepwise monitoring via TLC (e.g., hexane:ethyl acetate, 9:3 v/v) and purification via acid/base washes (e.g., 2.0 N HCl, sodium bicarbonate) are critical. Optimizing stoichiometry (e.g., 1:1 molar ratio of reactants) and reaction time (overnight stirring) improves yield .

Basic: Which spectroscopic and crystallographic methods are most reliable for confirming its structural integrity?

Methodological Answer:

- 1H/13C NMR : Use DMSO-d6 as a solvent to resolve signals for aromatic protons (δ 7.0–8.0 ppm), amide NH (δ ~10 ppm), and hydroxy groups (δ ~5 ppm). Compare with calculated shifts using computational tools .

- X-ray crystallography : Single-crystal analysis confirms bond angles, dihedral angles, and hydrogen-bonding networks (e.g., N–H···O interactions) .

- Mass spectrometry : High-resolution MS (e.g., VG70-70H spectrometer) validates molecular weight (e.g., m/z 390.47 for [M+H]+) .

Basic: How should researchers handle stability and storage to prevent degradation?

Methodological Answer:

Store under inert gas (argon) at –20°C in amber vials to prevent hydrolysis of the amide or oxidation of the hydroxy group. Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) with HPLC monitoring (C18 column, acetonitrile/water gradient) to identify degradation products like quinones or oxidized derivatives .

Advanced: What strategies are used to analyze structure-activity relationships (SAR) for its potential bioactivity?

Methodological Answer:

- Analog synthesis : Modify substituents (e.g., replace 4-chlorophenoxy with 4-fluorophenylthio) and compare bioactivity in assays (e.g., kinase inhibition) .

- Pharmacophore modeling : Use software like Schrödinger Suite to map electrostatic/hydrophobic interactions. For example, the hydroxy-2-methylpropan-2-yl group may hydrogen-bond with target proteins .

- Bioisosteric replacement : Substitute the methylpropanamide moiety with cyclic amines to assess solubility and binding affinity .

Advanced: How can molecular docking studies guide the optimization of its therapeutic potential?

Methodological Answer:

- Target selection : Prioritize proteins with known chlorophenoxy-acetamide interactions (e.g., tyrosine kinases, GPCRs) using databases like PDB or ChEMBL .

- Docking protocols : Use AutoDock Vina with flexible ligand settings. Key parameters: grid size (20 Å), exhaustiveness (32). Validate poses via MD simulations (e.g., GROMACS) to assess binding stability .

- Free energy calculations : MM-PBSA/GBSA methods quantify ΔGbinding to rank analogs .

Advanced: How should researchers address contradictory bioactivity data across similar compounds?

Methodological Answer:

- Assay standardization : Control variables like cell line (e.g., HEK293 vs. HeLa), incubation time (24–72 hrs), and solvent (DMSO concentration ≤0.1%) .

- Metabolic profiling : Use LC-MS to identify metabolites (e.g., hydroxylated or glucuronidated derivatives) that may explain discrepancies .

- Orthogonal assays : Confirm hits with SPR (surface plasmon resonance) for binding kinetics and zebrafish models for in vivo validation .

Advanced: What analytical methods are recommended for detecting impurities or by-products?

Methodological Answer:

- HPLC-DAD/ELSD : Use a C18 column (5 µm, 250 mm) with a gradient of 0.1% formic acid in water/acetonitrile. Detect impurities like unreacted intermediates (e.g., 4-chlorophenol derivatives) .

- GC-MS : Identify volatile by-products (e.g., methylpropanamide degradation products) .

- Elemental analysis : Ensure ≤0.5% deviation from theoretical C/H/N values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.